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Compound of Interest

Compound Name: N,N-Di-Boc-2-aminopyridine

CAS No.: 870703-63-2

Cat. No.: B1602688 Get Quote

N,N-Di-Boc-2-aminopyridine, identified by its CAS number 870703-63-2, has emerged as a

pivotal building block for researchers and drug development professionals. Its unique structural

and electronic properties, conferred by the two bulky tert-butoxycarbonyl (Boc) protecting

groups on the exocyclic amine, render it an invaluable tool in synthetic chemistry. The dual Boc

groups not only serve to mask the nucleophilicity of the primary amine but also profoundly

influence the reactivity of the pyridine ring and the adjacent C-N amide bond. This guide

provides a comprehensive overview of its properties, synthesis, reactivity, and applications,

offering field-proven insights for its effective utilization in the laboratory.

Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount to its successful

application. N,N-Di-Boc-2-aminopyridine is a stable, solid compound under standard

laboratory conditions. Its key characteristics are summarized below.

Physicochemical Properties
A summary of the essential physical and chemical identifiers for N,N-Di-Boc-2-aminopyridine
is presented in Table 1.
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Property Value Source(s)

CAS Number 870703-63-2 [1]

Molecular Formula C₁₅H₂₂N₂O₄ [1]

Molecular Weight 294.35 g/mol [1]

InChI Key
QLOPVAOGSSBUEH-

UHFFFAOYSA-N
[1]

Appearance Typically a solid N/A

Spectroscopic Signature
The structural elucidation of N,N-Di-Boc-2-aminopyridine and the monitoring of reactions

involving it rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy are particularly definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most prominent feature is a large singlet in the upfield region (~1.45 ppm)

corresponding to the 18 chemically equivalent protons of the two tert-butyl groups.[1] The

aromatic protons of the pyridine ring appear as a series of multiplets in the downfield region,

typically between 7.0 and 8.5 ppm.[1]

¹³C NMR: The spectrum is characterized by distinct signals for the Boc groups: the methyl

carbons resonate around 28 ppm, the quaternary carbons near 82-85 ppm, and the carbonyl

carbons are significantly deshielded, appearing in the 150-154 ppm range.[1] The carbons of

the pyridine ring itself are found between 118-150 ppm.[1]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O

stretching vibration of the carbamate (Boc) groups. Additional strong bands between 1200-

1300 cm⁻¹ correspond to the C-O stretching vibrations.[1]
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Data Type Assignment
**Typical Chemical Shift
(δ) / Wavenumber (cm⁻¹) **

¹H NMR -C(CH₃)₃ (Boc) ~1.45 ppm (Singlet)

Pyridine-H ~7.2 - 8.5 ppm (Multiplets)

¹³C NMR -C(CH₃)₃ (Boc) ~28 ppm

-C(CH₃)₃ (Boc) ~82 - 85 ppm

C=O (Boc) ~150 - 154 ppm

Pyridine-C ~118 - 150 ppm

IR C=O Stretch (Boc) 1700 - 1750 cm⁻¹ (Strong)

C-O Stretch (Boc) 1200 - 1300 cm⁻¹ (Strong)

Synthesis of N,N-Di-Boc-2-aminopyridine
The most prevalent and direct method for preparing N,N-Di-Boc-2-aminopyridine is the N-

protection of 2-aminopyridine using di-tert-butyl dicarbonate (Boc₂O).[1] The success of this

transformation hinges on the careful selection of a catalyst and reaction conditions to favor the

formation of the di-substituted product over the mono-substituted intermediate.[1]

General Synthetic Workflow
The overall transformation involves the reaction of the primary amine on the pyridine ring with

two equivalents of Boc₂O. The choice of catalyst is critical for driving the reaction to completion

and achieving high yields of the desired di-protected product.
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Caption: General workflow for the synthesis of N,N-Di-Boc-2-aminopyridine.

Catalyst Selection: The Key to Efficiency
Several catalytic systems have been employed to facilitate the N-tert-butoxycarbonylation of 2-

aminopyridine. The choice of catalyst impacts yield, selectivity, and reaction conditions.
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4-Dimethylaminopyridine (DMAP): DMAP is a highly effective and widely used nucleophilic

catalyst for acylation reactions, including Boc protection.[1] It functions by forming a more

reactive N-acylpyridinium intermediate with Boc₂O, which is then readily attacked by the

amino group. Standard protocols often use DMAP in conjunction with a base like

triethylamine (TEA) to neutralize the acid byproduct.[1] However, without careful control of

stoichiometry, this method can sometimes yield a mixture of mono- and di-Boc products.[1]

Lewis Acids: Lewis acids can catalyze various transformations on pyridine derivatives.[1] In

the context of N-protection, they can activate the carbonyl groups of Boc₂O, increasing their

electrophilicity and promoting the reaction with the weakly nucleophilic 2-aminopyridine.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a unique fluorinated alcohol that can

serve as both a solvent and an organocatalyst.[1] Its high hydrogen bond donor ability is

thought to activate the Boc₂O, enabling efficient and chemoselective mono-N-Boc protection,

which can be a competing pathway if conditions are not optimized for di-substitution.[1]

Experimental Protocol: DMAP-Catalyzed Synthesis
This protocol describes a representative procedure for the synthesis of N,N-Di-Boc-2-
aminopyridine using DMAP as the catalyst.

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine

(1.0 eq.), triethylamine (2.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

Solvent Addition: Dissolve the mixture in a suitable anhydrous solvent, such as

Dichloromethane (DCM) or Tetrahydrofuran (THF).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl

dicarbonate (Boc₂O, 2.2 eq.) in the same solvent dropwise over 30 minutes.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel to yield N,N-Di-Boc-2-aminopyridine as a solid.

Reactivity and Synthetic Applications
The synthetic utility of N,N-Di-Boc-2-aminopyridine stems from the unique reactivity conferred

by the di-Boc group. It serves not only as a robust protecting group but also as an activating

group for otherwise challenging transformations.

Protecting Group Strategy

Cross-Coupling Strategy
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2-aminopyridine
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(e.g., Suzuki)

 Activates N-C bond
 for coupling

Functionalized Pyridine
(Amine Protected)

Acidic Deprotection
(e.g., TFA, HCl)

Biaryl Product

2-Amino-functionalized
Pyridine

 Reveals amine

Click to download full resolution via product page

Caption: Dual synthetic utility of N,N-Di-Boc-2-aminopyridine.

Amine Protection for Ring Functionalization
The primary and most intuitive application is the protection of the exocyclic amino group.[1] The

steric bulk and electron-withdrawing nature of the two Boc groups effectively prevent the amine

from participating in reactions, thereby allowing for selective chemical modifications at other

positions of the pyridine ring.[1] For instance, electrophilic aromatic substitution reactions,

which can be complex on 2-aminopyridine due to competing N-attack or nitramine

rearrangement, can be directed to the carbon positions of the ring when the amine is protected.

[1]
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Activation for Metal-Catalyzed Cross-Coupling
A more advanced application involves leveraging the di-Boc group as an amide-activating

group for metal-catalyzed cross-coupling reactions.[1] Amide bonds are typically very stable

and unreactive in such transformations. However, the specific electronic configuration of N,N-
Di-Boc-2-aminopyridine facilitates the cleavage of the N-C(pyridine) bond, enabling its

participation in reactions like the Suzuki-Miyaura coupling.[1] This allows for the construction of

complex biaryl structures that would be difficult to access through other means. This reactivity

represents a significant departure from the typical inertness of amide bonds and highlights the

unique utility of this reagent.[1]

Deprotection to Unmask the Amine
The final, crucial step in many synthetic sequences is the removal of the Boc groups to reveal

the free 2-amino functionality. This deprotection is most commonly and efficiently achieved

under acidic conditions.[1]

Protocol: Acid-Catalyzed Deprotection

Dissolution: Dissolve the N,N-Di-Boc-2-aminopyridine substrate in a suitable solvent, such

as Dichloromethane (DCM).

Acid Addition: Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution

of HCl in dioxane, at 0 °C.

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the

starting material is consumed.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess

acid and solvent.

Neutralization: Dissolve the residue in a solvent like ethyl acetate and wash with a saturated

aqueous solution of NaHCO₃ or another suitable base to neutralize any remaining acid and

liberate the free amine.

Isolation: Dry the organic layer, concentrate, and purify the resulting 2-aminopyridine

derivative as needed.
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N,N-Di-Boc-2-aminopyridine is not readily

available, safe handling practices can be inferred from its structure and the known hazards of

its precursor, 2-aminopyridine. The Boc groups generally reduce the toxicity of the parent

amine. However, it is crucial to handle the compound with care in a well-ventilated chemical

fume hood.

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a

lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust and direct contact with

skin and eyes.[3] Wash hands thoroughly after handling.[2]

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated

area.[4] Keep it away from strong oxidizing agents, acids, and bases.[3][5]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.[3]

The precursor, 2-aminopyridine, is classified as toxic if swallowed or in contact with skin and

can cause severe skin burns and eye damage. While the di-Boc derivative is expected to be

less hazardous, these precautions should be strictly followed during its synthesis and handling.

Conclusion
N,N-Di-Boc-2-aminopyridine is a strategically important molecule in organic synthesis. Its

value lies in its dual functionality: it serves as a robust protecting group that pacifies the

reactive amino group, and as a unique activating group that enables modern cross-coupling

chemistries on a traditionally unreactive amide bond. A thorough understanding of its

properties, synthesis, and reactivity allows chemists to design more efficient and innovative

synthetic routes toward complex molecules, particularly in the fields of medicinal chemistry and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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